molecular formula C6HClF4O B1360314 4-Chlorotetrafluorophenol CAS No. 4232-66-0

4-Chlorotetrafluorophenol

Cat. No.: B1360314
CAS No.: 4232-66-0
M. Wt: 200.52 g/mol
InChI Key: DYRVFYHTONHQSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorotetrafluorophenol typically involves the halogenation of phenol derivatives. One common method is the reaction of phenol with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chlorotetrafluorophenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation and reduction reactions can produce quinones or hydroquinones .

Scientific Research Applications

4-Chlorotetrafluorophenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chlorotetrafluorophenol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The presence of halogen atoms enhances its reactivity and allows it to form stable complexes with target molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,3,5,6-tetrafluorophenol
  • 2,3,5,6-Tetrafluoro-4-chlorophenol
  • Phenol, 4-chloro-2,3,5,6-tetrafluoro-

Uniqueness

4-Chlorotetrafluorophenol is unique due to its specific arrangement of chlorine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it offers enhanced reactivity and stability, which are advantageous in various chemical processes .

Biological Activity

4-Chlorotetrafluorophenol (C7H2ClF4O) is a halogenated aromatic compound that has garnered attention for its potential biological activity. This article explores its interactions with biological systems, degradation pathways, and implications for medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C7H2ClF4O
  • Molecular Weight : 196.53 g/mol
  • Structure : The compound contains a chlorinated phenolic group along with four fluorine substituents, which significantly influence its chemical reactivity and biological interactions.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through mechanisms such as:

  • Electrophilic Substitution : The presence of multiple halogen atoms makes the compound a potent electrophile, allowing it to participate in nucleophilic attacks by biological molecules.
  • Hydroxylation Reactions : The compound can undergo enzymatic hydroxylation, leading to the formation of various metabolites that may exhibit different biological activities.

In Vitro Studies

Research has indicated that this compound exhibits varying degrees of biological activity depending on the concentration and exposure time. In vitro studies have shown:

  • Degradation Over Time : The compound degrades in cell cultures, resulting in reduced biological activity. This degradation is often monitored using high-performance liquid chromatography (HPLC) to quantify remaining active compounds.
  • Enzymatic Interactions : Studies involving phenol hydroxylase have demonstrated that this compound can be converted into hydroxylated products, which may possess altered toxicity profiles compared to the parent compound .

In Vivo Studies

In vivo studies highlight the compound's potential effects on living organisms:

  • Toxicological Assessments : Animal models have been used to evaluate the toxicity of this compound. Results indicate that while the compound exhibits some toxic effects, these are contingent upon dosage and exposure duration.
  • Biodegradation Pathways : Research has shown that microbial communities can degrade this compound through oxidative dehalogenation processes, leading to less harmful metabolites .

Data Table: Summary of Biological Activity Studies

Study TypeFindingsMethodology
In VitroDegradation observed over time; reduced biological activityHPLC analysis
In VitroHydroxylation by phenol hydroxylase leads to new metabolitesEnzymatic assays
In VivoToxicity varies with dosage; potential harmful effects notedAnimal model assessments
BiodegradationMicrobial degradation observed; oxidative pathways identifiedNMR and HPLC analysis

Case Studies

  • Microbial Degradation Study : A study utilizing 19F NMR spectroscopy investigated the biodegradation pathways of fluorinated phenols, including this compound. Results indicated significant degradation by specific microbial strains, highlighting the potential for bioremediation applications .
  • Toxicological Evaluation : An animal study assessed the acute toxicity of this compound, revealing dose-dependent effects on liver function and histopathological changes in tissues. These findings underscore the need for careful evaluation in pharmaceutical applications.

Properties

IUPAC Name

4-chloro-2,3,5,6-tetrafluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRVFYHTONHQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Cl)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195135
Record name Phenol, 4-chloro-2,3,5,6-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4232-66-0
Record name Phenol, 4-chloro-2,3,5,6-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004232660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-chloro-2,3,5,6-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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